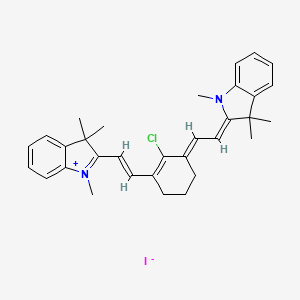

IR-786 iodide

Description

Contextualization within Near-Infrared (NIR) Fluorophore Research

In the field of biomedical imaging, near-infrared (NIR) fluorophores are of significant interest. The NIR window, typically defined as the 700-900 nm wavelength range, allows for deeper tissue penetration of light and minimizes interference from the natural autofluorescence of biological tissues. nih.govnih.govacs.org This results in a high contrast between the targeted area and surrounding tissues, providing a better signal-to-noise ratio for imaging applications. nih.govacs.org

IR-786 iodide is a prominent member of the heptamethine cyanine (B1664457) class of dyes, which are a major focus of NIR fluorophore research. nih.govtcichemicals.com These dyes are characterized by their extended polymethine chain, which is responsible for their intense absorption in the NIR region. tcichemicals.com this compound exhibits excellent optical properties, including a high molar extinction coefficient. nih.govmdpi.com However, its utility can be hampered by factors such as poor water solubility and a tendency to form aggregates in aqueous solutions. researchgate.netnih.gov Structurally, cyanine dyes that incorporate a rigid cyclohexenyl ring in the polymethine chain, like IR-786, are noted for having improved photostability and fluorescence quantum yields. researchgate.net

Research has often focused on modifying the basic structure of IR-786 to enhance its physicochemical properties for biological applications. For instance, the development of derivatives like CA800Cl involved incorporating carboxylate moieties to improve water solubility and tumor targetability. researchgate.netnih.govmdpi.com These modifications aim to harness the excellent optical core of IR-786 while overcoming its inherent limitations for in vivo use. nih.govmdpi.com

Interactive Table: Optical Properties of this compound

| Property | Value (Solvent) | Reference |

|---|---|---|

| Absorption Max (λmax) | 775 nm (in Methanol) | lumtec.com.tw |

| Emission Max (λem) | 817 nm (in Methanol) | lumtec.com.tw |

| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ (in PBS, pH 7.4) | mdpi.com |

| Fluorescence Quantum Yield (Φ) | 3.3% (in PBS, pH 7.4) | nih.govmdpi.com |

| Stokes Shift | 12-25 nm | mdpi.com |

Overview of Primary Academic Research Applications

The unique characteristics of this compound have positioned it as a valuable tool in several areas of academic research, primarily centered on biomedical imaging and therapy.

Bioimaging: this compound's strong fluorescence in the NIR region makes it suitable for various non-invasive imaging techniques. cd-bioparticles.net It has been investigated for cancer imaging, vascular imaging, and lymphatic imaging. cd-bioparticles.net At low concentrations, IR-786, as a lipophilic cation, has been observed to accumulate in mitochondria due to the mitochondrial membrane potential. nih.gov This property has been exploited for imaging myocardial perfusion and brown adipose tissue. nih.gov Studies have shown its rapid uptake in cell lines such as rat neonatal cardiomyocytes and human bladder carcinoma cells. nih.gov However, its poor tumor specificity on its own has limited its direct application in tumor-targeted in vivo imaging. researchgate.netnih.gov

Photothermal Therapy (PTT): this compound's ability to absorb NIR light and convert it into heat has been studied for its potential in photothermal therapy. cymitquimica.com PTT is a non-invasive cancer treatment modality that uses photosensitizing agents to induce localized hyperthermia and destroy cancer cells. mdpi.com Research has focused on incorporating IR-786 into nanocarriers to improve its delivery and efficacy as a PTT agent. researchgate.net

Photodynamic Therapy (PDT): In addition to PTT, IR-786 has been employed as a photosensitizer in photodynamic therapy research. researchgate.net In PDT, a photosensitizer is excited by light to produce reactive oxygen species that are toxic to targeted cells. Encapsulating the poorly water-soluble IR-786 into nanocarriers has been a strategy to protect it from photobleaching and facilitate its use in PDT studies. researchgate.net

Drug-Dye Conjugates: Researchers have synthesized conjugates of IR-786 with anticancer drugs. researchgate.netnih.gov These conjugates have demonstrated improved potency and specificity in patient-derived glioblastoma cell lines in vitro, showcasing a strategy to enhance the therapeutic efficacy of existing drugs. researchgate.netresearchgate.net

Historical Development and Significance as a Research Probe

This compound is a commercially available heptamethine cyanine dye. researchgate.netsigmaaldrich.com Its synthesis has been described to proceed through steps including methylation, cyclization, and a dehydrative condensation. mdpi.comsemanticscholar.org Historically, its significance in research stems from its excellent intrinsic optical properties. nih.gov

However, early research also identified significant drawbacks, such as poor water solubility and low tumor-targeting specificity, which hindered its direct use in many in vivo applications. researchgate.netnih.govmdpi.com This has made this compound a significant starting point or a benchmark compound for the development of new and improved NIR probes. researchgate.netnih.gov A major thrust of research has been the molecular tuning of the IR-786 structure. nih.govmdpi.comresearchgate.net For example, the synthesis of derivatives with added carboxylate or sulfonate groups has been a key strategy to increase hydrophilicity and improve biodistribution and clearance, thereby enhancing tumor accumulation for imaging and therapy. researchgate.netnih.govmdpi.comuclan.ac.uk

Furthermore, the central meso-position of the polymethine chain has been a target for chemical modification. acs.org The synthesis of IR-786 analogs with oxygen, sulfur, or amine moieties at this position has led to the creation of new dyes with diverse optical properties, including larger Stokes shifts and higher fluorescence quantum yields. researchgate.net This ongoing development, using IR-786 as a foundational scaffold, highlights its enduring significance as a research probe, not just for its direct applications, but as a platform for creating next-generation fluorophores for advanced biomedical research. nih.govuclan.ac.ukacs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H36ClIN2 |

|---|---|

Molecular Weight |

611 g/mol |

IUPAC Name |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;iodide |

InChI |

InChI=1S/C32H36ClN2.HI/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

UOKPQDRVXJDDCA-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C.[I-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[I-] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

IR-786 IR-786 iodide |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Strategies for Enhanced Research Utility

Foundational Synthetic Routes for IR-786 Iodide

The synthesis of this compound, a member of the heptamethine cyanine (B1664457) dye family, typically involves a multi-step process. A common foundational route includes methylation, cyclization, and dehydrative condensation reactions. mdpi.comsemanticscholar.org More broadly, the synthesis of heptamethine cyanine dyes often starts with a Fischer indole (B1671886) cyclization. This involves reacting various phenylhydrazines with 3-methyl-2-butanone (B44728) in acetic acid under reflux conditions to produce 2,3,3-trimethylindolenine (B142774) derivatives. nih.gov

The core structure of many heptamethine dyes is assembled through the condensation of two equivalents of a heterocyclic salt with a linker molecule. For instance, heating individual heterocyclic salts with sodium acetate (B1210297) in acetic anhydride (B1165640) can produce the crude dye product. nih.gov Another established method involves the reaction between quaternary indoles and a pentamethinic salt under mild conditions to minimize photooxidation. mdpi.com

Specifically for this compound and its analogs, a key intermediate is often formed by the Vilsmeier-Haack formylation of a cyclohexene (B86901) derivative, followed by condensation with an appropriate aniline (B41778) derivative. mdpi.com The resulting intermediate is then reacted with a quaternized indole derivative to construct the final heptamethine chain. The general scheme for synthesizing heptamethine cyanine dyes often involves the reaction of quaternary indoles with a pentamethine salt, facilitated by a base such as triethylamine (B128534) in a suitable solvent like acetonitrile. mdpi.com

Strategies for Structural Derivatization to Optimize Performance

The inherent properties of this compound can be fine-tuned through structural modifications to optimize its performance for specific research applications. These strategies focus on improving its aqueous dispersibility, enabling covalent conjugation for targeted probes, and modulating its spectroscopic characteristics.

Functionalization for Improved Aqueous Dispersibility

A significant limitation of this compound is its hydrophobic nature and poor solubility in aqueous solutions. nih.govresearchgate.net This can be addressed by introducing hydrophilic functional groups into its structure. One effective strategy is the incorporation of carboxylate moieties. For example, a bifunctional NIR fluorophore, CA800Cl, was developed by introducing carboxyl groups into the basic structure of IR-786. This modification significantly improved its water solubility and tumor targetability. nih.gov The introduction of these polar groups enhances the interaction of the dye with aqueous environments, facilitating its use in biological systems. nih.govresearchgate.net Another approach to enhance aqueous solubility involves the use of polyethylene (B3416737) glycol (PEG) chains. A PEGylated derivative of IR-786 has been synthesized, which not only improves solubility but also reduces cytotoxicity and enhances photostability. tandfonline.com

Covalent Conjugation for Targeted Research Probes

To enhance the specificity of this compound for particular biological targets, it can be covalently conjugated to targeting moieties. This transforms the dye into a targeted research probe. The meso-position of the heptamethine chain is a common site for such modifications. The chlorine atom at this position can be substituted by various nucleophiles, including amines, thiols, and alcohols, allowing for the attachment of a wide range of molecules. mdpi.comacs.org

For instance, IR-786 has been conjugated with the FDA-approved drug Amoxapine through an amination reaction, resulting in a novel dye that selectively stains mitochondria. mdpi.comsemanticscholar.org Similarly, another tyrosine kinase inhibitor, crizotinib, was conjugated to IR-786 at the piperidine (B6355638) amine site. researchgate.net These examples highlight how covalent conjugation can direct the dye to specific cellular components or tissues, thereby creating powerful tools for targeted imaging and therapy research. The ability to conjugate IR-786 to various biomolecules like small molecules, proteins, and antibodies opens up a vast array of possibilities for creating highly specific research probes. tandfonline.com

Modulations for Tunable Spectroscopic Characteristics

The spectroscopic properties of this compound, such as its absorption and emission wavelengths, can be adjusted by modifying its chemical structure. These modulations are crucial for designing probes for multi-color imaging or for shifting the optical properties to a more desirable near-infrared window.

Structural changes that can tune the spectroscopic profile include:

Altering the heterocyclic nuclei: The nature of the heterocyclic groups at the ends of the polymethine chain influences the electronic structure and thus the absorption and emission spectra. mdpi.com

Modifying the polymethine chain: The length and rigidity of the polymethine chain are key determinants of the dye's spectroscopic properties. For example, incorporating a cyclohexene ring into the chain can enhance stability and shift the absorption wavelength. nih.govmdpi.com

Substitution at the meso-position: Introducing different substituents at the central (meso) position of the heptamethine chain can lead to significant shifts in the absorption and emission wavelengths. For example, the addition of fluorous side chains has been shown to cause red shifts in both absorption and emission. mdpi.com Research has also shown that substituting the meso-chloro group with various amines can alter the electron density of the molecule, leading to longer absorption wavelengths. core.ac.uk

The following table summarizes the effects of different structural modifications on the spectroscopic properties of IR-786 analogs:

| Modification | Effect on Spectroscopic Properties | Reference |

| Introduction of Carboxylate Groups | Enhanced quantum yield | nih.gov |

| Addition of Fluorous Side Chains | Red-shift in absorption and emission | mdpi.com |

| Substitution with various Amines | Longer wavelength of absorption with lower electron density of the amine | core.ac.uk |

Advanced Synthetic Methodologies for this compound Analogs

Recent advancements in synthetic chemistry have led to more sophisticated methods for preparing this compound analogs with tailored properties. These methodologies offer greater control over the molecular architecture and allow for the introduction of a wider range of functional groups.

One such advanced strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. acs.org These methods allow for the introduction of aryl or alkynyl groups at the meso-position of the heptamethine chain, providing a powerful tool for fine-tuning the electronic and steric properties of the dye.

Another innovative approach is the use of Zincke salts in the synthesis of heptamethine cyanines. This method allows for the direct transformation of Zincke salts to cyanine dyes under mild conditions, incorporating a substituted pyridine (B92270) residue into the heptamethine scaffold. acs.org This strategy expands the diversity of accessible cyanine dye structures.

Furthermore, "metal-free" synthetic applications utilizing hypervalent iodine reagents have gained prominence. nih.gov These reagents can be used for various oxidative functionalizations, offering an environmentally friendly alternative to some traditional metal-catalyzed reactions. For example, the development of a one-pot reaction strategy has been reported to solve the instability issue of Stenhouse salts, which are intermediates in some cyanine dye syntheses. acs.org Additionally, stepwise condensation strategies have been developed to regioselectively synthesize asymmetrical cyanine dyes, providing precise control over the final structure. acs.org

These advanced synthetic methodologies are crucial for the continued development of novel this compound analogs with enhanced performance characteristics for cutting-edge research applications.

Photophysical and Spectroscopic Characterization in Research Paradigms

Near-Infrared Absorption and Emission Profile Analysis

IR-786 iodide exhibits strong absorption and emission in the near-infrared (NIR) region, typically between 700 and 900 nm. nih.govsemanticscholar.org This spectral window is advantageous for biological imaging due to reduced autofluorescence from biological tissues and deeper tissue penetration of NIR light. The absorption maximum (λabs) for this compound has been reported around 773.0 to 777.0 nm tcichemicals.comlumtec.com.tw, with emission maxima (λem) also falling within the NIR range, such as 817 nm in methanol (B129727) lumtec.com.tw. Studies have shown its absorption spectrum in water has a maximum at 764 nm, which shifts to 785 nm in the presence of bovine serum albumin (BSA) due to complex formation. lsu.edu

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ) of this compound, a measure of its fluorescence efficiency, has been reported in research studies. In one instance, the quantum yield for IR-786 was found to be 3.3% when measured in PBS at pH 7.4 nih.govmdpi.com. This value can be influenced by the surrounding environment and modifications to the molecule. mdpi.comresearchgate.net

Information specifically on the fluorescence lifetime of this compound is less extensively detailed in the provided search results compared to other cyanine (B1664457) dyes. However, related studies on polymethine dyes, including indolium or benz[e]indolium heptamethine dyes, indicate fluorescence lifetimes are typically in the subnanosecond range. researchgate.netresearchgate.net The lack of structural rigidity in some cyanine dyes is suggested to contribute to energy loss via non-radiative pathways, potentially affecting lifetime. researchgate.net

Characterization of Stokes Shift and Its Optimization for Research

The Stokes shift, the difference between the peak absorption and emission wavelengths, is an important spectroscopic parameter. For IR-786 and related NIR fluorophores, Stokes shifts have been observed in the range of 12–25 nm nih.gov and 18–20 nm semanticscholar.org. Modifications to the IR-786 structure, such as the substitution of a C-Cl bond with a C-N bond on the central ring, can significantly increase the Stokes shift, attributed to intramolecular charge transfer (ICT). lsu.edunih.gov A larger Stokes shift can be beneficial in fluorescence microscopy and imaging to minimize spectral overlap between excitation and emission wavelengths.

Photostability and Resistance to Photobleaching in Experimental Conditions

Photostability, the resistance to degradation upon light exposure, is a critical factor for fluorescent probes in research. This compound, like other polymethine cyanine dyes, can undergo photobleaching when exposed to light, particularly concentrated NIR light. mdpi.com However, research has explored strategies to enhance its photostability. Encapsulation within nanocarriers, such as nanoemulsion-templated multilayer nanocapsules, has been shown to protect IR-786 against photobleaching, which is important for applications like photodynamic therapy. researchgate.netresearchgate.net Studies comparing this compound to other dyes have indicated that some novel compounds exhibit greater photostability than IR-786. mdpi.com The inclusion of IR-786 in beta-cyclodextrin (B164692) solution has also demonstrated protection against bleaching by agents like hydrogen peroxide. researchgate.net

Environmental and Solvent Effects on Spectroscopic Behavior in Research Studies

The spectroscopic properties of this compound can be influenced by its environment, including the solvent. The solubility of this compound in organic solvents is noted cymitquimica.com. It is considered poorly soluble in aqueous media, with macroscopic undissolved particles visible in solution researchgate.net. However, its entrapment within nanoemulsions or nanocapsules allows for dispersed formulations in aqueous environments researchgate.net.

The presence of proteins, such as bovine serum albumin (BSA), can affect the absorption spectrum of this compound, causing a shift in the maximum absorbance wavelength. lsu.edu This indicates interactions between the dye and proteins can alter its spectroscopic characteristics. The effect of different solvents on the spectroscopic properties of related cyanine dyes has also been investigated, showing variations in maximum absorbance wavelengths and extinction coefficients depending on the solvent polarity. researchgate.netmdpi.com Organized media and solvent viscosity can also influence the photophysical properties of NIR dyes. researchgate.net

Mechanisms of Interaction Within Biological Research Systems

Elucidation of Cellular Uptake Pathways in Preclinical Models

Cellular uptake of IR-786 iodide and similar heptamethine cyanine (B1664457) dyes in cancer cells is often attributed to the involvement of organic anion-transporting polypeptides (OATPs) mdpi.comnih.gov. Studies have shown that the cellular uptake of a related compound, IR-780 iodide, was significantly inhibited at lower temperatures (0°C) or by treatment with sulfobromophthalein (B1203653) (BSP), a competitive inhibitor of Na⁺-independent OATPs, suggesting an energy-dependent uptake mechanism potentially involving these transporters researchgate.net. Research using human BT25 glioma cells demonstrated that both IR-786 and its conjugated form with Crizotinib were actively imported into the cells, localizing within the cytoplasm acs.org.

Subcellular Localization Investigations (e.g., Mitochondria-Targeting)

This compound has been recognized as a mitochondria-targeting NIR agent mdpi.comnih.govresearchgate.net. However, some studies suggest that this compound itself may not show specific targeting to organelles, while modifications to its structure can confer mitochondrial selectivity semanticscholar.orgmdpi.com. For instance, a fluorescent dye synthesized through an amination reaction of this compound with Amoxapine was shown to selectively stain mitochondria, whereas this compound alone did not exhibit such specificity semanticscholar.orgmdpi.com. The lipophilic nature and delocalized positive charge of modified cyanine dyes are thought to assist in cell membrane penetration and targeting the negatively charged mitochondria semanticscholar.orgmdpi.com. While IR-780 iodide has been shown to localize within mitochondria in certain cells, this was observed through co-staining with a mitochondrial tracker (B12436777) researchgate.net.

Influence of Molecular Architecture on Biodistribution in Animal Models

The molecular architecture of this compound significantly influences its biodistribution in animal models. IR-786 is described as a hydrophobic cationic heptamethine cyanine fluorophore mdpi.comnih.gov. Its inherent properties can lead to non-specific uptake in various tissues and organs, which has limited its use in in vivo tumor-targeted imaging despite its optical properties mdpi.comnih.gov. Modifying the chemical structure of IR-786 can improve its tumor targetability and water solubility nih.gov. For example, incorporating carboxylate moieties into the structure of IR-786 resulted in a bifunctional NIR fluorophore with improved tumor targetability nih.gov. Another modification involving a chloro-cyclohexene ring and indolium side groups on the heptamethine chain has been identified as key structural features that can improve tumor targetability due to better biodistribution and clearance researchgate.netresearchgate.net. Studies in mouse tumor models have shown that while IR-786 exhibits apparent tumor uptake, it also shows heterogeneous uptake in other tissues like brown adipose tissue (BAT), making its BAT-specific or tumor-specific uptake uncontrollable and indistinguishable in certain contexts mdpi.comresearchgate.net. Modifications to IR-786 have been developed to achieve more specific targeting, such as a BAT-specific dye that showed significant uptake in BAT without tumor uptake in subcutaneous tumor xenograft models, unlike IR-786 which showed uptake in both tissues mdpi.comresearchgate.net.

Biodistribution studies comparing IR-786 with modified versions have provided insights into how structural changes impact tissue accumulation. For instance, a study comparing IR-786 with IR-2 (a related compound) in nude mice bearing different human tumor xenografts showed that IR-2 exhibited higher fluorescence signals in tumors and higher tumor/muscle ratios compared to IR-786 nih.gov. However, both compounds showed higher fluorescence intensities in organs like the liver, kidneys, and intestines compared to tumors at certain time points nih.gov.

Interactions with Endogenous Biological Macromolecules (e.g., Serum Albumin)

This compound has been shown to interact with endogenous biological macromolecules, particularly serum albumin. Absorption difference spectroscopy has been used to study the interaction between this compound and bovine serum albumin (BSA), indicating a strong interaction and the formation of an IR-786-BSA complex lsu.edu. The presence of BSA can enhance the sustained release of IR-786 from nanocarriers researchgate.netresearchgate.net. Human serum albumin, being negatively charged under physiological conditions, can interact with cationic compounds researchgate.netresearchgate.net. The interaction of heptamethine cyanine dyes, including IR-786, with albumin is a significant factor influencing their behavior in biological systems nih.gov. A meso-chloride positioned on the heptamethine bridge in serum can form a covalent adduct with albumin, which can then undergo receptor-mediated endocytosis, potentially leading to increased tumor accumulation through the enhanced permeability and retention (EPR) effect mdpi.comnih.gov. This interaction with serum albumin is considered a potential mechanism contributing to the tumor-specific accumulation of some modified cyanine dyes mdpi.com.

Data Table: Representative Biodistribution Data in Tumor-Bearing Mice

| Compound | Tumor Type (Xenograft) | Time Point Post-injection | Tumor/Muscle Ratio | Higher Fluorescence in (compared to tumor) |

| IR-786 | MDA-MB-231, MDA-MB435, MCF-7 | Most time points | ~1 | Liver, Kidneys, Intestines (at 24h) nih.gov |

| IR-2 | MDA-MB-231, MDA-MB435, MCF-7 | Most time points | ~3 | Liver, Kidneys, Intestines (at 24h) nih.gov |

Data Table: Cellular Uptake and Localization

| Compound | Cell Line | Localization | Notes |

| This compound | HeLa cells | Does not show specificity for any organelles semanticscholar.orgmdpi.com | Observed in a study comparing with a modified dye. semanticscholar.orgmdpi.com |

| Modified dye (IR-786 + Amoxapine) | HeLa cells | Mitochondria-specific staining semanticscholar.orgmdpi.com | Lipophilicity and positive charge contribute to targeting. semanticscholar.orgmdpi.com |

| IR-780 iodide | rDMCs | Localizes within mitochondria researchgate.net | Confirmed by co-staining with mitochondrial tracker. researchgate.net |

| IR-786 | Human BT25 glioma cells | Cytoplasm acs.org | Actively imported into cells. acs.org |

| IR-786-conjugated Crizotinib | Human BT25 glioma cells | Cytoplasm acs.org | Actively imported into cells. acs.org |

Applications in Preclinical Biomedical Imaging Research

Near-Infrared Fluorescence Imaging (NIRFI) Methodologies

Near-infrared fluorescence imaging (NIRFI) is a primary application of IR-786 iodide, capitalizing on its fluorescence emission in the NIR spectrum (approximately 780–820 nm) to visualize biological structures and processes with reduced tissue autofluorescence. cd-bioparticles.netmdpi.com

In laboratory settings, this compound has been instrumental in the fluorescent labeling and imaging of various cell types, particularly cancer cells. As a lipophilic and cationic molecule, it has been recognized for its ability to target and accumulate in mitochondria. mdpi.comnih.govresearchgate.netresearchgate.net Studies have demonstrated its uptake in the cytoplasm of NIH/3T3 cells and its binding to the cell membrane of HT-29 cancer cells. nih.gov

Researchers have also utilized this compound in conjugates with anticancer drugs to assess their efficacy and specificity in vitro on patient-derived glioblastoma cell lines. nih.govresearchgate.net However, studies have also noted that this compound can exhibit considerable cytotoxicity at higher concentrations. For instance, in NIH/3T3 cells, cell viability decreased significantly as the concentration of this compound increased, a factor that has prompted the development of more biocompatible derivatives. nih.gov

Table 1: In Vitro Research Applications of this compound

| Cell Line | Research Focus | Key Findings | Citations |

|---|---|---|---|

| NIH/3T3 | Cytotoxicity and Cellular Uptake | Showed concentration-dependent cytotoxicity; intracellular uptake observed in the cytoplasm. | nih.gov |

| NCI-H460 | Cancer Cell Binding | Exhibited binding to cancer cells, though with weaker fluorescence intensity compared to some of its derivatives. | nih.govresearchgate.net |

| Glioblastoma (patient-derived) | Drug Conjugate Efficacy | Conjugates with anticancer drugs showed improved potency and specificity. | nih.govresearchgate.net |

| HT-29 | Cellular Localization | Displayed distinct NIR fluorescence signals in the cell membrane. | mdpi.com |

In non-clinical small animal models, this compound has been employed for in vivo NIRFI of various biological targets. One of the initial applications was for the quantitative imaging of brown adipose tissue (BAT) perfusion. researchgate.netnih.gov It has also been used in xenograft mouse models to image tumors. nih.gov

Despite its utility, a significant challenge with this compound in vivo is its poor tumor specificity and high nonspecific uptake in various organs. nih.govresearchgate.net Biodistribution studies in mice have consistently shown high fluorescence signals from this compound in the heart, lungs, and liver 24 hours post-injection. nih.gov This lack of specific tumor accumulation has been a driving force for the molecular modification of the this compound structure to enhance its targeting capabilities and improve its clearance from non-target tissues. nih.govresearchgate.net For example, a derivative of IR-786, BF800-AM, was developed to have a more BAT-specific accumulation with a better signal-to-background ratio compared to the parent this compound. nih.gov

Table 2: In Vivo Small Animal Imaging Studies with this compound

| Animal Model | Target Tissue/Process | Imaging Findings | Citations |

|---|---|---|---|

| Mouse | Brown Adipose Tissue (BAT) Perfusion | Used for quantitative NIR imaging of BAT. Showed heterogeneous uptake in both BAT and tumor tissue. | researchgate.netnih.gov |

| Mouse (HT-29 Xenograft) | Tumor Imaging | Exhibited nonspecific tumor uptake and high nonspecific accumulation in major organs like the heart, lungs, and liver. | nih.gov |

| Mouse (NCI-H460 Xenograft) | Tumor Imaging | Fluorescence signal from the tumor gradually decreased over 24 hours without a clear peak accumulation. | nih.gov |

| Mouse (Myocardial Infarction & Sepsis) | Necrotic Tissue Imaging (as Hoechst-IR conjugate) | The Hoechst-IR conjugate successfully imaged necrotic tissue by binding to extracellular DNA. | nih.govresearchgate.net |

In Vitro Cellular and Tissue Imaging

Advanced Imaging Modalities Utilizing this compound

Beyond standard NIRFI, there is an interest in utilizing NIR dyes like this compound in more advanced, multimodal imaging techniques to gain complementary information.

Dual-mode imaging, which combines two or more imaging modalities, can provide both anatomical and functional information. The combination of fluorescence imaging and photoacoustic (PA) imaging is particularly promising. While fluorescence imaging offers high sensitivity, photoacoustic imaging can provide better spatial resolution at greater depths.

Heptamethine cyanine (B1664457) dyes are recognized for their potential as contrast agents in both fluorescence and photoacoustic imaging. frontiersin.org However, much of the published research on dual-mode fluorescence/photoacoustic nanoparticles has utilized a related compound, IR-780. frontiersin.org While patents for optical imaging probes list this compound as a potential NIR dye for such applications, specific preclinical research studies demonstrating the use of this compound in a dual-mode photoacoustic/fluorescence imaging system are not as prevalent in the scientific literature. google.com The development of nanoparticles or conjugates specifically designed to leverage this compound for this dual modality remains an area for further exploration.

Investigations into Structure-Inherent Targeting Mechanisms in Research Models

A key area of research for heptamethine cyanine dyes, including this compound, is understanding their structure-inherent targeting mechanisms, which allow them to accumulate in certain tissues like tumors without being conjugated to a specific targeting ligand. mdpi.com This phenomenon is not yet fully understood, but several hypotheses have been proposed based on the molecular structure of these dyes.

The chloro-cyclohexene ring within the heptamethine backbone is considered a critical structural feature for tumor targetability. nih.govmdpi.com One proposed mechanism for tumor accumulation involves organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells. mdpi.com Another theory suggests that after entering the bloodstream, these dyes may form noncovalent or covalent adducts with plasma proteins like albumin. These albumin-dye complexes could then be preferentially taken up by tumors through receptor-mediated endocytosis. nih.gov The inherent hydrophobicity and cationic nature of this compound are also believed to contribute to its interaction with and accumulation within the negatively charged mitochondrial membranes of cancer cells. nih.govresearchgate.netresearchgate.net

Table 3: Proposed Structure-Inherent Targeting Mechanisms of this compound

| Proposed Mechanism | Key Molecular Feature/Interaction | Supporting Evidence/Hypothesis | Citations |

|---|---|---|---|

| OATP-Mediated Transport | Interaction with Organic Anion-Transporting Polypeptides | Overexpression of OATPs on cancer cells may facilitate dye uptake. | mdpi.com |

| Albumin Binding and Endocytosis | Chloro-cyclohexene ring, formation of adducts with albumin | Dye-albumin complexes may be taken up by tumors via receptor-mediated endocytosis. | nih.gov |

| Mitochondrial Accumulation | Lipophilic and cationic nature | The negative mitochondrial membrane potential in cancer cells attracts the positively charged dye. | nih.govresearchgate.netresearchgate.net |

Molecular Imaging of Specific Biological Processes and Pathways

This compound and its derivatives have been employed to visualize specific biological processes and pathways at the molecular level, providing insights into disease progression and cellular function.

A primary application in this area is the imaging of mitochondria. Due to its chemical properties, this compound naturally accumulates in mitochondria, making it a useful tool for studying mitochondrial function and dysfunction in various pathological conditions. nih.govresearchgate.netresearchgate.net

Furthermore, this compound has been chemically modified to create probes for other specific biological targets. A notable example is the development of Hoechst-IR, a conjugate of the DNA-binding dye Hoechst and IR-786. nih.govresearchgate.net This probe was designed to specifically bind to extracellular DNA that is released from necrotic cells. In preclinical models of myocardial infarction and sepsis, Hoechst-IR successfully imaged necrotic tissue, demonstrating the potential to visualize cell death in vivo. nih.govresearchgate.net The photothermal properties of IR-786 derivatives have also been leveraged to induce and observe apoptosis and necrosis in tumor tissues upon laser irradiation. nih.gov

Table 4: Molecular Imaging of Biological Processes with this compound-Based Probes

| Biological Target/Process | Probe | Research Model | Key Finding | Citations |

|---|---|---|---|---|

| Mitochondria | This compound | In vitro cancer cell lines | Preferential accumulation in mitochondria due to its lipophilic and cationic properties. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Necrosis (Extracellular DNA) | Hoechst-IR (Hoechst-IR-786 conjugate) | Mouse models of myocardial infarction and sepsis | Specifically binds to extracellular DNA in necrotic regions, enabling in vivo fluorescence imaging of tissue death. | nih.govresearchgate.net |

| Apoptosis and Necrosis | CA800Cl (IR-786 derivative) | In vivo tumor models | Used for photothermal therapy to induce cancer cell death, which was then observed via tissue analysis. | nih.gov |

Utility in Photothermal and Photodynamic Research Strategies

Fundamental Principles of Photothermal Conversion

Photothermal therapy (PTT) is a therapeutic strategy that utilizes photothermal agents to convert light energy into heat, thereby inducing hyperthermia in targeted tissues and leading to cell death. mdpi.comnih.gov The fundamental principle behind this conversion lies in the photophysical properties of the agent. When a photothermal agent, such as a cyanine (B1664457) dye, absorbs light at a specific wavelength, its molecules are excited to a higher energy state. researchgate.netresearchgate.net This excess energy can be dissipated through several pathways, including radiative relaxation (fluorescence) and non-radiative relaxation (heat generation). researchgate.net

For a molecule to be an effective photothermal agent, the non-radiative decay pathway must be dominant. In the case of cyanine dyes like IR-786 iodide, their molecular structure can be engineered to enhance photothermal conversion efficiency. researchgate.net Factors such as the length of the polymethine chain and the nature of the terminal groups can influence the electronic properties and the balance between radiative and non-radiative decay processes. researchgate.netacs.org When these dyes are in a tightly packed or aggregated state, intermolecular interactions can lead to fluorescence quenching, which in turn promotes the conversion of absorbed light into heat. researchgate.netacs.org This localized temperature increase is the basis for the therapeutic effect in PTT.

Assessment of Phototherapeutic Efficacy in Preclinical Experimental Designs

The evaluation of the phototherapeutic efficacy of this compound and its derivatives is a critical step in preclinical research. These studies typically involve both in vitro and in vivo models to assess the agent's ability to destroy cancer cells upon light irradiation.

In vitro assessments often utilize cancer cell lines to determine the phototoxic effects of the compound. For instance, studies have shown that upon irradiation with a near-infrared laser, cells treated with this compound or its formulations exhibit a significant decrease in viability. nih.govdovepress.com The efficacy is often quantified using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. nih.govdovepress.com Live/dead cell staining with reagents like Calcein-AM and propidium (B1200493) iodide is also commonly used to visualize the extent of cell death following phototherapy. dovepress.commdpi.com

In vivo experimental designs typically employ animal models, often mice bearing xenografted tumors, to evaluate the therapeutic potential in a more complex biological system. nih.govmdpi.com In these studies, the compound is administered to the animals, and the tumor is subsequently irradiated with a laser. The therapeutic outcome is monitored by measuring changes in tumor volume over time. nih.govmdpi.com Successful phototherapy results in a significant reduction in tumor size, and in some cases, complete tumor ablation. nih.govmdpi.com

For example, a study involving a derivative of IR-786, named CA800Cl, demonstrated that intravenous injection followed by laser irradiation led to the gradual decrease of tumor volumes in mice over five days, eventually leaving only black scars at the original tumor sites. nih.gov In contrast, control groups treated with the compound or laser alone showed no significant therapeutic effect. nih.gov

Mechanistic Studies of Light-Induced Cellular Responses

Understanding the cellular mechanisms triggered by light-activated this compound is crucial for optimizing its therapeutic application. The primary modes of cell death induced by phototherapies are apoptosis and necrosis. mdpi.com

Mechanistic studies often employ various biochemical and imaging techniques to elucidate the cell death pathways. For instance, the activation of key apoptotic proteins like caspases can be measured to confirm the induction of apoptosis. researchgate.net Morphological changes associated with apoptosis, such as chromatin condensation and the formation of apoptotic bodies, can be observed using microscopy techniques. researchgate.net

Research on related cyanine dyes has shown that upon NIR laser irradiation, treated cancer cells undergo apoptosis and/or necrosis. mdpi.com The generated photothermal energy, when effectively delivered into the cancer cells, triggers these cell death pathways. mdpi.com While apoptosis is a programmed and generally non-inflammatory form of cell death, necrosis is a more chaotic process that can elicit an inflammatory response. The specific pathway induced can depend on the experimental conditions, including the concentration of the photosensitizer and the light dose delivered.

Integration into Preclinical Theranostic Platforms

The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. This compound's intrinsic fluorescence in the NIR window makes it a prime candidate for developing theranostic platforms, where it can simultaneously serve as an imaging agent and a phototherapeutic agent. nih.govresearchgate.net

Combined Imaging and Phototherapeutic Approaches

The near-infrared fluorescence of this compound allows for real-time imaging of its distribution and accumulation in target tissues, such as tumors. nih.govmdpi.com This imaging capability is invaluable for guiding the subsequent phototherapeutic intervention. By visualizing the precise location of the agent, the laser can be accurately directed to the tumor site, maximizing the therapeutic effect while minimizing damage to surrounding healthy tissues. mdpi.com

Several studies have demonstrated this dual functionality. For example, derivatives of IR-786 have been developed to improve tumor targetability and water solubility, leading to enhanced NIR fluorescence imaging and more effective photothermal therapy. nih.gov In these studies, the accumulation of the dye in the tumor is first confirmed through fluorescence imaging before the laser is applied to initiate therapy. nih.govmdpi.com

Synergistic Research Strategies (e.g., Photothermal-Chemotherapy Combinations)

One strategy involves conjugating a chemotherapeutic drug directly to the this compound molecule. researchgate.net This creates a drug-dye conjugate that can be tracked via the dye's fluorescence and deliver the cytotoxic drug specifically to the tumor site. Upon light irradiation, the photothermal effect of the dye can further contribute to cell killing. Research has shown that such conjugates can exhibit significantly improved potency and specificity compared to the individual components. nih.govresearchgate.net For instance, a conjugate of IR-786 and the PARP inhibitor rucaparib (B1680265) showed a 780-fold improvement in cytotoxic activity in glioblastoma cell lines compared to rucaparib alone. researchgate.net Similarly, a conjugate with the anaplastic lymphoma kinase inhibitor Crizotinib demonstrated a 110-fold improvement in cytotoxicity. researchgate.net

Another approach is to co-encapsulate this compound and a chemotherapeutic agent within a nanocarrier system. researchgate.net These nanoparticles can preferentially accumulate in tumors through the enhanced permeability and retention (EPR) effect. Once at the tumor site, the NIR fluorescence of IR-786 can be used for imaging, and subsequent laser irradiation can trigger both photothermal therapy and the release of the co-delivered chemotherapeutic drug, leading to a combined therapeutic effect.

Formulation and Delivery Systems in Academic Investigations

Encapsulation and Loading within Nanocarrier Platforms

Encapsulation of IR-786 iodide within various nanocarrier platforms is a widely explored strategy to enhance its delivery and performance. This approach aims to protect the dye from degradation, improve its solubility in aqueous environments, and facilitate its accumulation in target tissues through mechanisms like the enhanced permeability and retention (EPR) effect. researchgate.netntno.orgspiedigitallibrary.org

Polymeric Nanoparticles

Polymeric nanoparticles have been investigated as carriers for this compound. These nanoparticles can encapsulate hydrophobic dyes like IR-786 within their core, providing protection and improving dispersibility in aqueous media. researchgate.netresearchgate.netohsu.edu Studies have shown that polymeric nanocapsules prepared using techniques like layer-by-layer (LbL) adsorption on nanoemulsion templates can achieve high encapsulation efficiency for IR-786. researchgate.netresearchgate.net

Research findings indicate that the preparation of polymeric nanocapsules using oil-in-water (o/w) nanoemulsion templates can effectively encapsulate IR-786, which is otherwise poorly soluble in water. researchgate.netresearchgate.net The encapsulation process results in dispersed formulations, contrasting with the macroscopic undissolved flakes observed when the free cyanine (B1664457) is dissolved in water. researchgate.netresearchgate.net

One study demonstrated the use of nanoemulsion-templated multilayer nanocapsules fabricated via LbL adsorption of polyelectrolytes (e.g., anionic polystyrenesulfonate (PSS) and cationic poly(diallyldimethylammonium) chloride (PDADMAC)) for delivering IR-786. researchgate.netresearchgate.net These nanocapsules, with an average size typically below 200 nm, showed good capacity for IR-786 encapsulation. researchgate.net

Polymeric nanoparticles have also been explored for their ability to migrate over distances, which is crucial for applications like targeting lymph nodes. Studies have demonstrated the successful encapsulation of IR-786 within polymeric nanoparticles for such purposes. ohsu.edu

Lipid-Based Nanosystems

Lipid-based nanosystems, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are recognized as effective carriers for both hydrophobic and hydrophilic compounds, making them suitable for this compound encapsulation. nih.govmdpi.com These systems offer advantages such as biocompatibility, biodegradability, and the potential for controlled release and targeted delivery. nih.govmdpi.com

IR-786, being a lipophilic molecule, can be readily introduced into the lipid bilayer of liposomes or incorporated into other lipid-based nanoparticles. mdpi.com Studies have explored the incorporation of IR-780 (a closely related cyanine dye) into synthetic liposomes and cell-based nanoparticles for photothermal therapy. mdpi.com

Research on lipid-based nanoparticles for encapsulating IR-780 iodide has shown high encapsulation efficiency (e.g., 85.34%) in systems like c(RGDyK)-conjugated LNPs. nih.gov These systems leverage the properties of lipids to improve the delivery and efficacy of hydrophobic agents. nih.govmdpi.com

Protein-Based Formulations (e.g., Albumin Nanoparticles)

Protein-based nanoparticles, particularly those derived from albumin, have gained attention as promising nanocarriers due to their biocompatibility, biodegradability, and ability to bind various drugs. ntno.orgresearchgate.netnih.gov Albumin nanoparticles can encapsulate hydrophobic drugs like IR-786, improving their solubility and facilitating their delivery. ntno.orgnih.gov

Human serum albumin (HSA) is a commonly used protein for nanoparticle formulation. ntno.orgnih.gov Hydrophobic dyes like IR780 (structurally similar to IR-786) have been successfully encapsulated in biodegradable HSA nanoparticles for applications such as photothermal and photodynamic therapy. ntno.org

Studies have demonstrated the fabrication of albumin-based nanocomplexes, such as those incorporating HSA and poly(ethylene glycol) (PEG), for delivering hydrophobic agents like IR780. ntno.org These formulations can be prepared using methods like the single emulsion technique. ntno.org Albumin nanoparticles can bind both negatively and positively charged molecules, allowing for substantial drug incorporation. researchgate.net

Research also indicates that proteins, including albumin, can form coronas on nanoparticle surfaces, which can influence their size and stability in biological media. escholarship.org Albumin has been shown to bind to various colloidal particles and, in many cases, improves their stability. escholarship.org

Strategies for Enhancing Colloidal Stability and Dispersibility

Ensuring the colloidal stability and dispersibility of this compound formulations is critical for maintaining their efficacy and preventing aggregation, which can lead to reduced performance and potential toxicity. researchgate.netopenarchives.grnih.gov Strategies to enhance these properties often involve the use of surfactants, polymers, or the design of the nanocarrier itself. researchgate.netresearchgate.netnih.govmdpi.com

Encapsulation within nanocarriers is a primary strategy to improve the dispersibility of poorly water-soluble IR-786. researchgate.netresearchgate.net For instance, entrapping IR-786 within nanoemulsions and subsequently in polymeric nanocapsules allows for the creation of a dispersed formulation. researchgate.netresearchgate.net

The use of polyelectrolyte layers in LbL assembly on nanoemulsion templates has been shown to provide long-term colloidal stability to IR-786-loaded nanocapsules. researchgate.netresearchgate.net Zeta potential measurements can be used to monitor the surface charge changes during the deposition of polyelectrolyte layers, confirming the formation of stable shells. researchgate.netresearchgate.net Studies have shown that the zeta potential values for nanocapsules with polyelectrolyte pairs can oscillate, indicating stable capsule shells. researchgate.net Furthermore, the average sizes of these nanocarriers, as determined by dynamic light scattering (DLS), have been shown to remain stable over time, confirming their long-term colloidal stability. researchgate.netresearchgate.net

Surfactants also play a role in stabilizing nanoemulsion templates used for encapsulation. researchgate.netresearchgate.net The choice of surfactant can influence the stability of the resulting formulation. researchgate.net

Colloidal stability in biological media is particularly challenging due to the presence of salts and proteins. nih.gov Ionic strength can screen surface charges, leading to destabilization. nih.gov Proteins can adsorb onto nanoparticle surfaces, forming a "protein corona," which can either enhance or decrease stability depending on the specific protein, its concentration, and the environmental conditions. nih.gov Hydrogel coatings, due to their high hydration, can contribute to high colloidal stability and reduce protein adsorption. nih.gov

Research on IR780-based nanoparticles has also highlighted the importance of colloidal stability, with certain formulations demonstrating superior stability compared to free IR780. acs.org

Research on Controlled Release Mechanisms from Delivery Systems

Research into controlled release mechanisms from this compound delivery systems focuses on achieving a sustained or triggered release of the dye at the target site, maximizing its therapeutic or imaging effect while minimizing systemic exposure. openarchives.grsci-hub.senih.govrsc.org Controlled release can be achieved through various mechanisms, including diffusion, degradation of the carrier, or response to specific stimuli present in the target environment (e.g., pH, temperature, light). sci-hub.senih.govrsc.org

Studies involving IR-786 encapsulated in chitosan (B1678972) nanoparticles have shown a sustained release feature. openarchives.gr For instance, the absorbance of cyanine in chitosan nanoparticles increased during the initial period of irradiation, suggesting a light-responsive release of the encapsulated photosensitizer. openarchives.gr

Polymeric nanocapsules fabricated via LbL assembly have also been investigated for their release profiles. researchgate.net The design of the nanocarrier, including the type and thickness of the polyelectrolyte shell, can influence the release kinetics of the encapsulated IR-786. researchgate.net

Controlled release from nanocarriers can be influenced by the properties of the drug linker type, how it is cleaved chemically or biologically, or by stimuli that activate drug release. sci-hub.se For example, pH-triggered release can be exploited to target acidic tumor microenvironments. nih.gov Temperature-responsive systems can release drugs upon heating. nih.gov

In the context of IR780-based nanoparticles, research has explored acidity-triggered release mechanisms, where a reduction in pH can accelerate the release of the encapsulated dye. acs.org This is particularly relevant for targeting the acidic tumor microenvironment. acs.org Heat-triggered release of co-encapsulated drugs from IR-780-based synthetic liposomes containing cholesterol has also been demonstrated. mdpi.com

The design of the nanocarrier plays a crucial role in dictating the release profile, aiming for localized and controlled delivery of this compound. sci-hub.sersc.org

| Nanocarrier Type | Encapsulation Strategy | Key Findings Related to IR-786/IR-780 Encapsulation and Release | Source |

| Polymeric Nanocapsules | Layer-by-layer assembly on nanoemulsion templates | High encapsulation efficiency; Improved dispersibility; Long-term colloidal stability; Release influenced by shell properties. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Lipid-Based Nanosystems | Incorporation into lipid bilayer or core | Suitable for lipophilic IR-780; High encapsulation efficiency (e.g., 85.34% for IR-780 in LNPs); Potential for heat-triggered release of co-encapsulated drugs. | nih.govmdpi.com |

| Protein-Based (Albumin) | Encapsulation in albumin matrix | Suitable for hydrophobic IR780; Can be fabricated using emulsion techniques; Potential for binding charged molecules; Influenced by protein corona formation. | ntno.orgresearchgate.netnih.govescholarship.org |

| Chitosan Nanoparticles | Encapsulation within chitosan matrix | Sustained release feature; Light-responsive release observed. | openarchives.gr |

| Hybrid Nanoparticles | PEG-detachable hybrid nanoparticles (e.g., PCPNs) | Enhanced colloidal stability and photothermal stability; Acidity-triggered release. | acs.org |

Emerging Research Directions and Future Perspectives

Development of Novel IR-786 Iodide Analogs with Improved Research Performance

Significant research efforts are directed towards synthesizing novel analogs of this compound to overcome limitations such as photostability issues and aggregation, and to tailor their optical properties for specific research needs. Modifying the core structure, particularly the heptamethine chain and the indolium rings, is a key strategy. For instance, incorporating a rigid cyclohexenyl ring into the polymethine chain has been reported to improve photostability and fluorescence quantum yield in cyanine (B1664457) dyes, a class that includes this compound researchgate.netresearchgate.net.

Studies have shown that substituting heteroatoms or introducing different moieties at the central position of the heptamethine chain can lead to diverse optical properties. Analogs with amine moieties, for example, have demonstrated larger Stokes shifts and higher fluorescence quantum yields compared to the parent compound researchgate.net. Another approach involves introducing steric shielding around the heptamethine core to prevent self-aggregation and reduce non-specific biological interactions, thereby enhancing bioimaging performance researchgate.net. Researchers are also exploring the addition of structural elements like pyridinium (B92312) rings and PEG chains to improve aqueous solubility and stability, and tert-butyl groups for stabilization nih.gov.

The development of analogs with improved photostability is crucial, as photodegradation is a significant challenge for cyanine dyes researchgate.net. An analog known as ERB-60 has been synthesized and shown to be more photostable and brighter than this compound in certain solvents researchgate.netresearchgate.netdntb.gov.ua.

Exploration of New Applications in Biosensing and Diagnostic Probe Development

This compound and its analogs are being actively investigated for their potential in developing new biosensing platforms and diagnostic probes. Their fluorescence in the near-infrared (NIR) window is particularly advantageous for biological imaging due to deeper tissue penetration and reduced background fluorescence researchgate.net.

Research includes the development of targeted probes by conjugating this compound or its analogs with molecules that bind to specific biological targets, such as those overexpressed on cancer cells nih.gov. This strategy aims to enhance targeted delivery and reduce off-target effects in research models nih.gov. For example, conjugates based on heptamethine cyanine scaffolds have been developed with modifications to enhance water solubility and stability for potential imaging applications nih.gov.

Furthermore, this compound has been utilized in the development of electrochemical biosensors. A nano TiO2 bilayer film modified glassy carbon electrode incorporating this compound dye has been used for the direct detection of triclosan-methyl, demonstrating the compound's utility in electrochemical sensing platforms researchgate.net. The integration of this compound with nanoparticles is also being explored for enhanced detection capabilities researchgate.netgoogle.comcornell.edu.

Integration with Cutting-Edge Biotechnological Methodologies

The integration of this compound with advanced biotechnological methodologies is expanding its research applications. This includes combining the dye with nanotechnology, microfluidics, and advanced imaging techniques.

Nanoparticle-based systems are being developed where this compound is encapsulated or incorporated into nanoparticles. This approach can lead to improved stability, increased local concentration of the dye, and targeted delivery when combined with targeting agents google.com. For instance, this compound has been used in the synthesis of gold nanoparticles for potential applications in surface-enhanced Raman scattering (SERS) based biosensing systems cornell.edu. Carbon nanoparticle composite film electrodes modified with this compound dye have also been developed for electrochemical sensing researchgate.net.

Microfluidic systems are being explored for the rapid assembly of nanoparticles, and while not exclusively focused on this compound, the principles of manipulating nanoparticles within microfluidics could be applied to systems incorporating this dye for sensing or imaging applications researchgate.net.

Advanced imaging techniques, such as multispectral optoacoustic tomography, are also benefiting from the development of improved contrast agents, including photostable cyanine dyes like ERB-60, an analog of this compound, for in vivo tumor imaging research dntb.gov.ua.

Addressing Persistent Research Challenges and Limitations for Broader Adoption

Despite its utility, this compound faces several research challenges that limit its broader adoption. These include issues with photostability, aggregation in aqueous solutions, potential non-specific interactions in complex biological environments, and the need for specific excitation sources researchgate.netnih.gov.

Research is actively addressing these limitations through structural modifications, as discussed in Section 8.1, to improve photostability and reduce aggregation researchgate.netnih.gov. Strategies to enhance water solubility, such as the addition of hydrophilic groups like PEG chains or sulfonate moieties, are being investigated to mitigate aggregation in biological buffers nih.gov.

To improve targeting specificity and reduce off-target effects, researchers are developing conjugates with targeting ligands that bind to molecules specifically expressed in the research target of interest nih.gov. This approach aims to concentrate the dye at the desired site and minimize background signal from non-specific accumulation nih.gov.

Further research is needed to fully understand the behavior of this compound and its analogs in diverse research environments and to develop strategies that ensure consistent and reliable performance across various applications. Addressing these challenges is crucial for the wider adoption of this compound-based probes and tools in fundamental biological research and the development of novel diagnostic methodologies.

Q & A

Q. What photophysical properties make IR-786 iodide suitable for in vivo imaging?

this compound is a near-infrared (NIR) heptamethine cyanine dye with a high molar extinction coefficient, narrow emission band, and tunable fluorescence in the NIR range (700–900 nm). These properties enable deep tissue penetration and minimal autofluorescence, making it ideal for imaging brown adipose tissue (BAT) perfusion, thrombus detection, and tumor targeting. Its lipophilic cationic nature facilitates cellular uptake, though unmodified IR-786 lacks organelle specificity .

Q. How does this compound function as a cyanide (CN⁻) sensor, and what are its limitations?

IR-786 detects CN⁻ via nucleophilic addition, causing a fluorescence shift from blue (no CN⁻) to green (≥500 µM CN⁻) in organic media like acetonitrile. In aqueous systems, it detects CN⁻ at 50–300 µM with minimal interference from OH⁻. Limitations include lower sensitivity compared to newer sensors, though it remains effective within EPA detection limits. FT-IR and NMR studies confirm binding mechanisms with CN⁻ and OH⁻ .

Q. What are standard protocols for quantifying BAT perfusion using IR-786?

IR-786 is intravenously administered, and BAT perfusion is measured via NIR fluorescence imaging. Pharmacological activators (e.g., β3-adrenoceptor agonist CL316,243) or physiological stimuli (cold exposure) enhance BAT uptake. Transgenic models (e.g., UCP-1/-2 knockouts) validate perfusion metrics, showing compensatory vascular responses to thermogenic challenges .

Advanced Research Questions

Q. How can IR-786’s tumor-targeting efficiency be improved for photothermal therapy?

Structural modifications, such as adding carboxylate moieties (e.g., CA800Cl), enhance water solubility and tumor specificity via structure-inherent targeting. Conjugation with albumin (e.g., IR-786©BSA) prolongs tumor retention and enables photothermal therapy (808 nm laser), achieving temperatures >50°C for tumor ablation. Nanoparticle encapsulation further improves biodistribution and reduces off-target toxicity .

Q. What strategies address IR-786’s lack of organelle specificity in mitochondrial imaging?

Chemical derivatization, such as amination with Amoxapine, creates mitochondrial-targeted probes (e.g., Dye 8). The delocalized positive charge of derivatives enhances binding to negatively charged mitochondrial membranes, confirmed via colocalization with MitoTracker dyes .

Q. How do synthesis modifications alter IR-786’s pharmacokinetics and clearance?

Introducing hydrophilic groups (e.g., PEG chains or carboxylates) reduces hydrophobicity, improving aqueous solubility and renal clearance. For example, chloro-cyclohexene ring modifications in CA800Cl enhance tumor-to-background ratios by optimizing biodistribution .

Q. What methodologies resolve contradictions in IR-786’s BAT perfusion data?

Discrepancies in activation-dependent vs. independent BAT uptake are addressed using transgenic models (e.g., UCP-1/-2 knockouts) and dual-stimulus protocols (acute vs. chronic β3-agonist exposure). Real-time NIR imaging quantifies perfusion changes, while ex vivo validation with histological analysis confirms targeting specificity .

Q. How are IR-786-loaded nanocarriers optimized for intracellular delivery?

Oil-core polyelectrolyte nanocapsules (e.g., PGA/PLL shells) encapsulate IR-786 with >90% efficiency. These systems enhance cellular internalization in cancer lines (MCF-7, A549) while maintaining low cytotoxicity. Surface charge modulation via polyelectrolyte layers improves endosomal escape and mitochondrial delivery .

Methodological Considerations

- Fluorescence Quantitation: Use quantum yield calibration against ICG in FBS for in vivo imaging consistency .

- Interference Testing: For CN⁻ sensing, validate selectivity via competitive binding assays with OH⁻, SCN⁻, and NO₃⁻ .

- Theranostic Validation: Combine IR-786©BSA fluorescence imaging with photothermal efficacy metrics (tumor volume, survival rates) in HT-29 xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.